molecular formula C23H25NO4S B5363060 3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5363060
M. Wt: 411.5 g/mol
InChI Key: IBJHOGXVLHWPTK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central pyridine ring substituted at positions 1, 3, 4, and 3. The 3,4-dimethylphenyl group at position 1 and thiophen-3-yl moiety at position 4 distinguish it from other derivatives. The diethyl ester groups at positions 3 and 5 contribute to its lipophilicity, which may influence membrane permeability and bioavailability.

Properties

IUPAC Name

diethyl 1-(3,4-dimethylphenyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-5-27-22(25)19-12-24(18-8-7-15(3)16(4)11-18)13-20(23(26)28-6-2)21(19)17-9-10-29-14-17/h7-14,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJHOGXVLHWPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OCC)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Further reduction of the dihydropyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the dihydropyridine core.

Scientific Research Applications

3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential calcium channel blocker for treating cardiovascular diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of calcium channel blocking, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Key Properties/Applications References
Target Compound : 3,5-Diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-DHP-3,5-dicarboxylate - 1: 3,4-Dimethylphenyl
- 4: Thiophen-3-yl
Hypothesized enhanced π-π interactions due to thiophene; potential metabolic stability
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate - 4: 4-Methoxyphenyl-pyrazole Antimicrobial, anti-inflammatory activities; crystal structure resolved via SHELX/OLEX2
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-DHP-3,5-dicarboxylate (CAS 36422-60-3) - 4: 3,4,5-Trimethoxyphenyl Increased polarity due to methoxy groups; potential antitumor applications
Diethyl 1-benzyl-4-phenyl-1,4-DHP-3,5-dicarboxylate - 1: Benzyl
- 4: Phenyl
Pharmacokinetic studies focus on benzyl group’s metabolic stability

Structural and Functional Analysis:

The 3,4-dimethylphenyl group at position 1 may increase steric bulk, possibly affecting binding affinity compared to smaller substituents like benzyl .

The thiophene ring’s lipophilicity in the target compound could favor blood-brain barrier penetration, a trait less pronounced in methoxy-substituted analogs.

Crystallography and Synthesis :

  • Similar compounds (e.g., ) were synthesized via Hantzsch-type cyclization, a common method for 1,4-DHPs. Crystal structures resolved using SHELXL and OLEX2 reveal planar pyridine cores, with substituent orientation influencing packing efficiency.

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